N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine
Overview
Description
N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine is a compound that features both an imidazole and a nitropyridine moiety. Imidazoles are a class of heterocyclic compounds containing nitrogen, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The nitropyridine group adds further chemical versatility, making this compound of significant interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and ammonium chloride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are frequently used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, altering their activity. The nitropyridine moiety can participate in redox reactions, influencing cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)imidazole: Contains a hydroxyethyl group instead of a nitropyridine moiety.
2-(1H-Imidazol-1-yl)ethanol: Similar structure but with an ethanol group.
Uniqueness
N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine is unique due to the presence of both an imidazole and a nitropyridine group, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
Properties
IUPAC Name |
N-(2-imidazol-1-ylethyl)-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c16-15(17)9-2-1-3-12-10(9)13-5-7-14-6-4-11-8-14/h1-4,6,8H,5,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLMXDDXVUBFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCN2C=CN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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